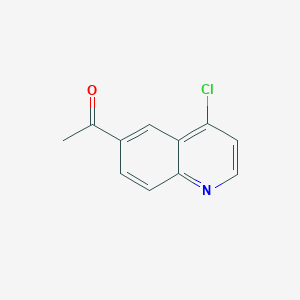

1-(4-Chloroquinolin-6-yl)ethanone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-chloroquinolin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7(14)8-2-3-11-9(6-8)10(12)4-5-13-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZBRAIAQJWZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 4 Chloroquinolin 6 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of 1-(4-Chloroquinolin-6-yl)ethanone provides precise information about the chemical environment of each proton. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms and aromatic rings causing shifts to higher ppm values. libretexts.orgorganicchemistrydata.org The integration of each signal corresponds to the number of protons it represents. Furthermore, spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the coupling constant (J) providing information about the number of neighboring protons and their geometric relationship. libretexts.orgyoutube.comkhanacademy.org

Characteristic chemical shifts for protons in similar chemical environments are well-documented. csustan.edu For instance, aromatic protons typically resonate in the range of 6.0-8.5 ppm, while protons of a methyl ketone group appear further upfield. csustan.edu The specific shifts and coupling patterns in the spectrum of this compound allow for the unambiguous assignment of each proton to its position on the quinoline (B57606) ring system and the ethanone (B97240) substituent.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| Data not available in search results |

This table is for illustrative purposes as specific experimental data for this compound was not found in the provided search results.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. The chemical shift range for ¹³C is much broader than for ¹H, typically spanning 0-220 ppm. bhu.ac.inlibretexts.org This wide range minimizes signal overlap and provides clear information about the type of carbon (e.g., aliphatic, aromatic, carbonyl). bhu.ac.inoregonstate.edu

The electronegativity of substituents significantly impacts the chemical shifts of adjacent carbons; for example, a carbon bonded to a chlorine atom will be deshielded and appear at a higher chemical shift. libretexts.org The carbonyl carbon of the ketone group is particularly deshielded and typically appears in the range of 190-220 ppm. bhu.ac.inlibretexts.org Aromatic carbons generally resonate between 110 and 150 ppm. bhu.ac.inresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available in search results |

This table is for illustrative purposes as specific experimental data for this compound was not found in the provided search results.

Two-dimensional (2D) NMR experiments provide correlational information that is crucial for assembling the complete molecular structure. beilstein-journals.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, revealing neighboring protons within the molecule. sdsu.eduyoutube.comemerypharma.com Cross-peaks in the 2D spectrum connect the signals of coupled protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). sdsu.eduemerypharma.com This is invaluable for assigning carbon resonances based on previously identified proton signals. emerypharma.comuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.eduprinceton.edu This information is critical for connecting different fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons). princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides through-space correlations and is particularly useful for determining the stereochemistry and conformation of a molecule. princeton.edu

Through the combined interpretation of these 2D NMR spectra, a comprehensive and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the functional groups and conjugated systems within the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making FT-IR an excellent tool for their identification. uniroma1.itmaricopa.edu

For this compound, key expected absorptions include:

C=O Stretch : A strong absorption band is expected in the region of 1680-1715 cm⁻¹ for the ketone carbonyl group. maricopa.edupressbooks.pub

C-Cl Stretch : The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 750-850 cm⁻¹. uniroma1.it

Aromatic C=C and C-H Stretches : The quinoline ring will show characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. pressbooks.publibretexts.org

CH₃ Bending : The methyl group of the ethanone moiety will have characteristic bending vibrations. libretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1690 | Strong | C=O (Ketone) Stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~830 | Strong | C-Cl Stretch |

This table represents typical values and the exact positions may vary.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. rsc.org The quinoline ring system in this compound is a chromophore that absorbs UV light, leading to the promotion of electrons from lower to higher energy molecular orbitals.

The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. rsc.org The π → π* transitions, typically of high intensity, arise from the conjugated π-system of the quinoline ring. The n → π* transition, which is generally weaker, involves the non-bonding electrons of the nitrogen atom in the quinoline ring and the oxygen atom of the carbonyl group. The position and intensity of these absorption maxima can be influenced by the solvent and the presence of substituents on the chromophore.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| λ_max (nm) | Type of Transition |

|---|---|

| Data not available in search results |

This table is for illustrative purposes as specific experimental data for this compound was not found in the provided search results.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical analysis, the compound is vaporized and separated from other components before being ionized, commonly by electron impact (EI).

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of the chlorine-35 and chlorine-37 isotopes, a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak would be anticipated.

While specific experimental GC-MS data for this compound is not publicly available, the fragmentation pattern can be predicted based on the functional groups present. Key fragmentation pathways for ketones often involve alpha-cleavage, which is the breaking of the bond between the carbonyl carbon and the adjacent carbon. For this molecule, major fragmentation would likely include:

Loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion.

Loss of an acetyl group (•COCH₃, 43 Da).

Cleavage resulting in the formation of the 4-chloroquinoline (B167314) cation.

Table 1: Predicted Major Fragments in GC-MS of this compound

| Fragment Name | Predicted m/z | Lost Fragment |

| [M]⁺ | 205/207 | - |

| [M-CH₃]⁺ | 190/192 | •CH₃ |

| [M-COCH₃]⁺ | 162/164 | •COCH₃ |

Note: The table presents predicted values. Experimental verification is required for confirmation.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode. This is particularly useful for analyzing polar compounds that are not easily vaporized for GC-MS. Tandem mass spectrometry (MS/MS), or collision-induced dissociation (CID), involves selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to fragmentation by collision with an inert gas. This provides detailed structural information about the precursor ion.

For this compound, the ESI-MS spectrum in positive mode would be expected to show a prominent ion at m/z 206 (and 208 due to the chlorine isotope). In an MS/MS experiment, the fragmentation of this precursor ion would yield product ions that help to confirm the connectivity of the molecule.

Detailed experimental ESI-MS/MS data for this compound are not found in peer-reviewed literature.

X-ray Crystallographic Analysis for Definitive Three-Dimensional Structure

A successful crystallographic analysis of this compound would provide the following information:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Intermolecular Interactions: Details on how molecules are packed in the crystal, including hydrogen bonds or π–π stacking interactions.

Currently, there are no published reports containing the single-crystal X-ray diffraction data for this compound. For related compounds, such as 1-(6-Chloro-2-methyl-4-phenyl-3-quinol-yl)ethanone, crystallographic studies have confirmed the planarity of the quinoline ring system and identified intermolecular hydrogen bonds that stabilize the crystal packing. nih.gov

Table 2: Hypothetical X-ray Crystallographic Data Table

| Parameter | Value |

| Empirical formula | C₁₁H₈ClNO |

| Formula weight | 205.64 |

| Crystal system | Data not available |

| Space group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: This table illustrates the type of data obtained from X-ray analysis; specific values for this compound are not available.

Elemental Compositional Analysis (CHN Analysis)

Elemental analysis, or CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close match between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition.

For a pure sample of this compound (C₁₁H₈ClNO), the theoretical elemental composition can be calculated.

Table 3: Elemental Analysis Data for C₁₁H₈ClNO

| Element | Theoretical % | Found % |

| Carbon (C) | 64.25 | Data not available |

| Hydrogen (H) | 3.92 | Data not available |

| Nitrogen (N) | 6.81 | Data not available |

Note: The "Found %" column would be populated with data from experimental analysis to validate the compound's synthesis and purity. Such experimental data is not currently published.

Computational Chemistry and in Silico Studies of 1 4 Chloroquinolin 6 Yl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine a wide range of molecular properties with a high degree of accuracy. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G(d,p), 6-311++G(d,p)), are instrumental in predicting their structural and electronic characteristics. nih.govresearchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For quinoline derivatives, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles. materialsciencejournal.org For instance, in a related compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, the bond distances of N1-C1, C9-N1, C1-Cl1, and others were found to be consistent with literature values for similar quinoline derivatives. researchgate.net The planarity and orientation of the constituent rings, such as the quinoline and phenyl rings, are also crucial aspects determined through geometry optimization.

Vibrational Frequencies and Spectroscopic Data Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These theoretical spectra are often compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For various quinoline derivatives, DFT has been successfully used to calculate and assign vibrational wavenumbers, aiding in their structural elucidation. researchgate.netresearchgate.net The calculated vibrational spectra are often scaled to better match experimental results. materialsciencejournal.org

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are key to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. mdpi.com

Table 1: Global Quantum Chemical Descriptors

| Parameter | Formula | Significance |

| Electronegativity (χ) | χ = -0.5 (EHOMO + ELUMO) | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = 0.5 (ELUMO - EHOMO) | Indicates resistance to change in electron distribution. A larger value suggests higher stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. |

This table is based on established formulas used in computational chemistry. mdpi.com

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. scispace.com Different colors are used to represent regions of varying potential; typically, red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netyoutube.com

MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are vital for crystal packing and biological activity. researchgate.netscispace.com For quinoline derivatives, MEP maps help to predict how the molecule will interact with biological targets. informaticsjournals.co.in

Atomic Charge Analysis

Atomic charge analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, calculates the partial charge on each atom within the molecule. researchgate.net This information provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and reactivity at the atomic level. The calculated atomic charges can further elucidate the sites susceptible to electrophilic or nucleophilic attack and contribute to a deeper understanding of the molecule's chemical behavior.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

For derivatives of 1-(4-chloroquinolin-6-yl)ethanone, molecular docking studies have been performed to investigate their potential as inhibitors of various biological targets. For example, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were docked against the main protease of COVID-19 (PDB ID 6LU7). nih.gov The results of these simulations are typically evaluated based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol), and by analyzing the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov These studies have revealed that chloroquinoline derivatives can form multiple hydrogen bonds with key residues in the active site of target proteins, suggesting their potential as effective inhibitors. nih.govresearchgate.net

Identification of Putative Binding Sites and Interaction Modes

Molecular docking simulations are a cornerstone of computational drug design, enabling the prediction of how a ligand, such as this compound, might bind to a protein target. While specific docking studies on this exact compound are not extensively published, research on closely related quinoline derivatives provides a strong indication of its likely binding characteristics.

Studies on quinoline-based compounds have identified a range of potential binding sites and interaction modes. For instance, in the context of antitubercular research, quinolinone-thiosemicarbazone derivatives, which can be synthesized from this compound, have been docked against key enzymes in Mycobacterium tuberculosis such as enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1). These studies reveal that the quinoline core often participates in crucial hydrophobic interactions within the active site of the target protein.

The interaction modes for derivatives of this compound typically involve a combination of hydrogen bonds and hydrophobic interactions. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic rings contribute to π-π stacking and other non-covalent interactions with amino acid residues like tyrosine, phenylalanine, and tryptophan. The chloro and acetyl groups of this compound are also expected to play significant roles in its binding. The chlorine atom can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The acetyl group, with its carbonyl oxygen, provides an additional hydrogen bond acceptor site.

In a study of quinoline derivatives targeting PI3Kα, a key enzyme in cancer pathways, docking simulations revealed that the quinoline moiety fits into a specific pocket of the enzyme's active site. nih.gov The interactions were stabilized by hydrogen bonds and hydrophobic contacts, underscoring the versatility of the quinoline scaffold in binding to diverse protein targets. nih.gov

Table 1: Predicted Interaction Modes of this compound with Putative Protein Targets

| Interaction Type | Involved Moiety of the Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Quinoline Nitrogen, Acetyl Oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic Interactions | Quinoline Ring System | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| π-π Stacking | Quinoline Ring System | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | Chlorine Atom | Electron-rich atoms (e.g., backbone carbonyls) |

Exploration of Binding Affinities and Conformational Changes

The binding affinity of a compound to its target is a critical determinant of its potency. In silico methods can estimate this affinity, often expressed as a docking score or binding energy. For derivatives of this compound, molecular docking studies have reported a range of binding affinities depending on the specific target protein.

For example, in the investigation of quinolinone-thiosemicarbazones against tuberculosis targets, molecular dynamics simulations indicated binding energies ranging from -71.3 to -12.7 kcal/mol, suggesting a likelihood of inhibition. nih.gov These favorable binding energies are a result of the stable complexes formed between the ligands and the enzymes.

Upon binding, both the ligand and the protein can undergo conformational changes to achieve an optimal fit. These induced-fit effects are crucial for biological activity. Computational studies can model these changes, providing a dynamic picture of the binding event. For the quinoline scaffold, its relative rigidity can be an advantage, as it reduces the entropic penalty of binding. However, the side chains, such as the acetyl group in this compound, have rotational freedom that allows them to adopt different conformations to maximize interactions within the binding pocket.

In Silico Prediction of Molecular Properties Relevant to Research and Development (excluding ADME specifics)

Beyond predicting binding interactions, computational tools are widely used to estimate various molecular properties that are crucial for a compound's potential as a drug candidate. These properties, often calculated from the compound's 2D or 3D structure, help in the early stages of drug development to prioritize compounds with favorable characteristics.

For this compound, several key molecular properties can be predicted. These include parameters that influence its physicochemical behavior and potential for biological activity.

Table 2: Predicted Molecular Properties of this compound

| Property | Predicted Value/Range | Significance in Research and Development |

| Molecular Weight | ~221.65 g/mol | Influences diffusion and transport properties. |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Indicates lipophilicity, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~30-40 Ų | Relates to hydrogen bonding potential and permeability. |

| Number of Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |

| Number of Hydrogen Bond Acceptors | 2 (Quinoline N, Acetyl O) | Affects solubility and binding interactions. |

| Number of Rotatable Bonds | 1 | Indicates molecular flexibility. |

These predicted properties suggest that this compound possesses a molecular profile that is generally considered favorable for a lead compound in drug discovery. Its moderate lipophilicity and polar surface area indicate a balance between solubility and permeability, which are important for reaching its biological target. The limited number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for binding affinity.

Structure Activity Relationship Sar and Mechanistic Investigations of 1 4 Chloroquinolin 6 Yl Ethanone Derivatives

General Principles of Quinoline-Based Structure-Activity Relationships

The quinoline (B57606) ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological properties. biointerfaceresearch.comacs.orgresearchgate.net The biological activity of quinoline derivatives is intricately linked to the nature, position, and orientation of substituents on the heterocyclic ring. biointerfaceresearch.comorientjchem.org

Key principles governing the SAR of quinoline-based compounds include:

Substitution Pattern: The introduction of various functional groups at different positions of the quinoline ring can dramatically alter the compound's biological profile. biointerfaceresearch.comorientjchem.org For instance, in some contexts, the presence of a halogen atom can significantly enhance activity. orientjchem.org

Basic Nitrogen Atom: The nitrogen atom within the quinoline ring often plays a crucial role in the molecule's activity, frequently acting as a proton acceptor and participating in essential binding interactions. orientjchem.orgacs.org

Stereochemistry: The three-dimensional arrangement of atoms can be a determining factor in the biological activity of quinoline derivatives, with different stereoisomers often exhibiting distinct potencies and selectivities. acs.org

A number of quinoline derivatives have been investigated for their potential to reverse multidrug resistance (MDR) in cancer cells. acs.orgnih.gov Studies have revealed that specific structural features are essential for this activity. These include a quinoline nitrogen atom and a basic nitrogen atom in a side chain, separated by an optimal distance. acs.orgnih.gov Furthermore, the spatial arrangement of hydrophobic aryl rings appears to be crucial for interaction with P-glycoprotein (P-gp), a key protein involved in MDR. acs.orgnih.gov

Influence of Chloro-Substitution on the Quinoline Ring on Electronic and Steric Effects

The presence of a chlorine atom on the quinoline ring, as seen in 1-(4-chloroquinolin-6-yl)ethanone, exerts significant electronic and steric effects that modulate the molecule's properties and interactions. The chloro group is an electron-withdrawing substituent, which can influence the electron density distribution across the quinoline ring system. researchgate.netresearchgate.net

Electronic Effects:

The electron-withdrawing nature of the chlorine atom can decrease the basicity of the quinoline nitrogen. researchgate.net

This electronic perturbation can affect the molecule's ability to form hydrogen bonds and participate in other non-covalent interactions with biological targets. nih.gov

In some cases, electron-withdrawing groups at specific positions, such as position 6, have been proposed to enhance the activity of certain quinoline derivatives by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Steric Effects:

The size of the chlorine atom can introduce steric hindrance, influencing the conformation of the molecule and its ability to fit into the binding pocket of a target protein. acs.org

The position of the chloro substituent is critical. For example, a chlorine atom at the 7-position is a common feature in many biologically active 4-aminoquinoline (B48711) derivatives. youtube.com

Role of the Ethanone (B97240) Moiety in Molecular Recognition and Intermolecular Interactions

The ethanone moiety, -C(O)CH₃, attached to the quinoline ring at the 6-position, plays a significant role in molecular recognition and intermolecular interactions. This functional group can participate in various non-covalent interactions that are essential for the binding of the molecule to its biological target.

Key contributions of the ethanone moiety include:

Hydrogen Bonding: The carbonyl oxygen of the ethanone group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors on a receptor or enzyme active site. nih.gov

Dipole-Dipole Interactions: The polar nature of the carbonyl group can lead to dipole-dipole interactions with polar residues in a binding pocket.

The presence and orientation of the ethanone group can therefore significantly influence the binding affinity and selectivity of this compound derivatives for their molecular targets.

Elucidation of Proposed Mechanisms of Action at the Molecular Level

While specific biological activities are excluded from this discussion, it is possible to explore the proposed mechanisms of action of quinoline derivatives at a molecular level, based on their known chemical properties and interactions with hypothetical biological targets.

One well-studied mechanism for some quinoline derivatives, such as chloroquine (B1663885), involves their accumulation in acidic cellular compartments. youtube.comnih.gov This accumulation is driven by the basic nature of the quinoline ring, which becomes protonated in acidic environments, trapping the molecule inside these organelles. youtube.com This can lead to the disruption of cellular processes that rely on a specific pH gradient. youtube.comyoutube.com

Another proposed mechanism involves the inhibition of enzymatic processes. For example, some quinoline derivatives have been shown to interfere with the function of enzymes by binding to their active sites and preventing the binding of the natural substrate. nih.gov

Interaction with Hypothetical Biological Targets Derived from Docking and SAR

Molecular docking studies are computational techniques used to predict the binding mode and affinity of a small molecule to a macromolecular target. nih.govtubitak.gov.tr These studies, in conjunction with SAR data, can provide valuable insights into the potential interactions of this compound derivatives with hypothetical biological targets.

Based on the structural features of this compound, several types of interactions with a hypothetical binding pocket can be postulated:

Hydrogen Bonding: The quinoline nitrogen and the carbonyl oxygen of the ethanone group are potential hydrogen bond acceptors. nih.govtubitak.gov.tr

Pi-Pi Stacking: The aromatic quinoline ring can engage in pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding site. nih.gov

Hydrophobic Interactions: The quinoline ring and the methyl group of the ethanone moiety can form hydrophobic interactions with nonpolar residues. nih.gov

Halogen Bonding: The chlorine atom at the 4-position can potentially participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug design.

The table below summarizes the potential interactions of different moieties of this compound with hypothetical biological targets.

| Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Hypothetical) |

| Quinoline Ring | Pi-Pi Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Quinoline Nitrogen | Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Chloro Group | Halogen Bonding, Hydrophobic | Electron-rich atoms, Leucine, Isoleucine |

| Ethanone Carbonyl | Hydrogen Bonding | Serine, Threonine, Lysine, Arginine |

| Ethanone Methyl | Hydrophobic | Alanine, Valine, Leucine, Isoleucine |

Correlation of Computational Data with Observed Biological Activity Trends in Derivatives

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can be used to correlate the structural features of quinoline derivatives with their observed biological activity trends. researchgate.netnih.gov By analyzing a series of related compounds, it is possible to develop models that predict the activity of new, unsynthesized derivatives.

For instance, QSAR studies on quinoline derivatives have shown that the activity can be correlated with various physicochemical parameters, such as:

LogP: A measure of lipophilicity.

Molar Refractivity: A measure of the volume occupied by a molecule.

Electronic Parameters: Such as Hammett constants, which describe the electron-donating or electron-withdrawing nature of substituents.

Molecular docking studies can provide a more detailed, three-dimensional picture of the interactions between a ligand and its target. The docking score, which is an estimate of the binding affinity, can be correlated with the observed biological activity. nih.govtubitak.gov.tr Derivatives that show a better fit and stronger interactions with the binding site in docking simulations are often found to be more potent in biological assays. nih.govtubitak.gov.tr

Design Strategies for Modifying this compound to Explore SAR

Based on the principles of SAR and the insights gained from mechanistic and computational studies, several strategies can be employed to modify the structure of this compound to further explore its structure-activity relationships.

Table of Design Strategies for SAR Exploration:

| Modification Strategy | Rationale | Potential Outcome |

| Variation of the substituent at the 4-position | The chloro group can be replaced with other halogens (F, Br, I) or with different electron-donating or electron-withdrawing groups to probe the electronic and steric requirements at this position. | Modulation of binding affinity and selectivity. |

| Modification of the ethanone moiety | The methyl group can be replaced with larger alkyl or aryl groups to explore the hydrophobic pocket. The carbonyl group can be reduced to a hydroxyl group or converted to other functional groups to alter its hydrogen bonding capacity. | Enhanced potency and altered pharmacokinetic properties. |

| Introduction of substituents on the quinoline ring | Additional substituents can be introduced at other positions (e.g., 2, 3, 5, 7, 8) to explore new interactions with the target and to modulate the overall physicochemical properties of the molecule. acs.orgresearchgate.net | Improved activity, selectivity, and ADME profile. |

| Synthesis of conformationally restricted analogues | The flexibility of the molecule can be reduced by incorporating rings or other rigid structures to lock it into a specific conformation that may be more favorable for binding. | Increased potency and selectivity. |

By systematically applying these design strategies and evaluating the biological activity of the resulting derivatives, a more comprehensive understanding of the SAR of this compound can be achieved, which can guide the development of more potent and selective therapeutic agents.

Future Research Directions and Unaddressed Research Gaps for 1 4 Chloroquinolin 6 Yl Ethanone

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Friedländer, and Conrad-Limpach syntheses. orientjchem.orgresearchgate.net While effective, these methods often require harsh reaction conditions and may offer limited control over regioselectivity. For 1-(4-Chloroquinolin-6-yl)ethanone, future research should prioritize the development of more efficient, sustainable, and versatile synthetic strategies.

A significant area for exploration is the use of metal nanoparticle-catalyzed reactions, which have shown promise in increasing reaction yields and reducing reaction times for quinoline synthesis. nih.gov The development of novel catalytic systems, potentially involving transition metals, could offer milder reaction conditions and improved atom economy. researchgate.net For instance, the use of copper nanoparticles has been successful in the synthesis of quinoline-acridine hybrids. nih.gov Furthermore, ultrasound-assisted multicomponent reactions represent another promising avenue, offering higher yields compared to conventional heating methods. nih.gov

Future synthetic strategies could also focus on the modification of existing methods. For example, a modified Darzen reaction has been developed for the synthesis of anti-α,β-epoxy ketones from a related quinoline derivative, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone. rsc.org Investigating similar innovative approaches for the synthesis of this compound and its derivatives could lead to novel and efficient synthetic routes.

| Synthetic Approach | Description | Potential Advantages |

| Metal Nanoparticle Catalysis | Employs metal nanoparticles (e.g., copper) to catalyze the formation of the quinoline ring. nih.gov | Increased yield, shorter reaction times, and improved atom efficiency. nih.gov |

| Ultrasound-Assisted Synthesis | Utilizes ultrasonic irradiation to promote multicomponent reactions for quinoline hybrid synthesis. nih.gov | Higher yields compared to conventional heating methods. nih.gov |

| Modified Classical Reactions | Adapts traditional methods like the Darzen reaction to create novel synthetic pathways. rsc.org | Potential for unexpected and useful chemical transformations. rsc.org |

| Radical Reactions | Involves radical insertion or catalyzed reactions to construct the heterocyclic ring. researchgate.net | High atom efficiency and step economy. researchgate.net |

Advanced Characterization Techniques for Intricate Molecular Structures

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating their mechanisms of action and for rational drug design. While standard spectroscopic techniques like NMR (¹H and ¹³C) and mass spectrometry are routinely used for characterization, future research should leverage more advanced techniques to probe intricate molecular details. nih.govnih.gov

High-resolution mass spectrometry (HRMS) and two-dimensional NMR techniques can provide more detailed structural information, especially for complex derivatives. X-ray crystallography remains the gold standard for determining the precise solid-state conformation of molecules and their intermolecular interactions. Obtaining crystal structures of this compound and its co-crystals with other molecules could provide invaluable insights into its binding modes.

Furthermore, advanced solution and solid-state biomolecular NMR techniques can be employed to study the structure and dynamics of these compounds and their interactions with biological macromolecules. mdpi.com These methods are particularly useful for understanding how these molecules behave in a biological environment.

| Characterization Technique | Information Gained | Application in Quinoline Research |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, confirming elemental composition. | Unambiguous identification of synthesized compounds and their metabolites. acs.org |

| 2D-NMR Spectroscopy | Elucidates complex proton and carbon connectivities within a molecule. | Detailed structural assignment of novel and complex quinoline derivatives. nih.gov |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystal. | Understanding intermolecular interactions and guiding structure-based drug design. rsc.org |

| Advanced Biomolecular NMR | Studies the structure, dynamics, and interactions of molecules in a biological context. mdpi.com | Investigating the binding of quinoline derivatives to their biological targets. |

Refinement of Computational Models for Predictive Capabilities

Computational modeling has become an indispensable tool in modern drug discovery and materials science. orientjchem.org For this compound, refining computational models can significantly accelerate the design and optimization of new derivatives with desired properties.

Molecular dynamics (MD) simulations are increasingly used to study the behavior of complex chemical systems at the molecular level. mdpi.com By improving the force fields and simulation parameters specific to quinoline-containing systems, more accurate predictions of their dynamic behavior and interactions can be achieved. mdpi.com These simulations can provide insights into the conformational flexibility of the molecule and its binding affinity to various targets.

Quantum mechanics (QM) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. These methods can help in predicting reaction mechanisms and designing more efficient synthetic routes. Integrating QM and MD approaches in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) framework can offer a more comprehensive understanding of complex biological systems.

| Computational Method | Predictive Capability | Relevance to this compound |

| Molecular Dynamics (MD) Simulations | Predicts the dynamic behavior and interactions of molecules over time. mdpi.com | Understanding conformational changes and binding to biological targets. |

| Quantum Mechanics (QM) Calculations | Predicts electronic structure, reactivity, and spectroscopic properties. | Guiding synthetic strategies and interpreting experimental data. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. nih.gov | Identifying potential biological targets and predicting binding affinities. nih.govnih.gov |

| Pharmacokinetic Prediction (ADME) | Predicts the absorption, distribution, metabolism, and excretion of a compound. nih.gov | Assessing the drug-likeness of novel quinoline derivatives early in the discovery process. nih.gov |

Design of Libraries for Systematic SAR Exploration

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. researchgate.net The systematic exploration of the chemical space around this compound through the design and synthesis of compound libraries is a critical future direction. researchgate.net

The development of efficient solid-phase synthesis methods would facilitate the rapid generation of a diverse library of derivatives. acs.org This approach allows for the systematic modification of different parts of the molecule, such as the substituents on the quinoline ring and the ethanone (B97240) side chain. acs.org For example, introducing various aliphatic chains or heterocyclic rings at specific positions can be explored to modulate activity. nih.gov

Initial SAR analyses of related quinoline derivatives have highlighted the importance of certain structural features. For instance, the presence of a fluorine atom at the 6-position and bulky substituents at the 7-position of the quinoline ring have been shown to enhance antibacterial and antiproliferative activities, respectively. orientjchem.orgnih.gov A systematic SAR exploration of this compound analogs will be crucial to identify key structural determinants for various biological activities. nih.govslideshare.net

| Library Design Strategy | Objective | Example Modification on this compound |

| Combinatorial Chemistry | Rapidly generate a large number of diverse compounds. researchgate.net | Varying the substituent at the 4-position by replacing chlorine with other halogens or functional groups. |

| Focused Library Design | Create a smaller, more targeted set of compounds based on existing knowledge. researchgate.net | Modifying the acetyl group at the 6-position to explore the impact of different ketone side chains. |

| Fragment-Based Library Design | Build a library from small molecular fragments known to interact with a target. | Combining the 4-chloroquinoline (B167314) core with fragments known to bind to a specific enzyme active site. |

Integration of Interdisciplinary Approaches in Quinoline Research

The full potential of this compound and its derivatives can only be realized through the integration of knowledge and techniques from various scientific disciplines. Future research should foster collaborations between organic chemists, medicinal chemists, computational scientists, biologists, and material scientists.

An interdisciplinary approach would enable a comprehensive evaluation of novel compounds, from their synthesis and characterization to the assessment of their biological activity and potential applications in materials science. For instance, chemists can synthesize new derivatives, which are then screened for biological activity by biologists. Computational scientists can use the resulting data to build predictive models that guide the design of the next generation of compounds. This synergistic approach is essential for accelerating the discovery and development of new quinoline-based drugs and materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chloroquinolin-6-yl)ethanone, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis often involves nucleophilic substitution or coupling reactions. For example, refluxing precursors like 4-chloroquinoline derivatives with acetylating agents in ethanol under anhydrous conditions, using potassium carbonate as a base, can yield the target compound. Reaction completion is monitored via TLC or NMR. Recrystallization from ethanol enhances purity. Optimizing solvent polarity, temperature, and stoichiometry of reagents can improve yields .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : The carbonyl (C=O) stretch appears near 1700 cm⁻¹. Chlorine substituents on the quinoline ring may cause slight shifts in aromatic C-H stretches.

- NMR : H NMR shows aromatic protons in the quinoline ring (δ 7.5–8.5 ppm) and the acetyl methyl group (δ 2.6–2.8 ppm). C NMR confirms the ketone carbonyl (δ ~200 ppm) and aromatic carbons. Assignments are validated via 2D NMR (e.g., HSQC, HMBC) .

Q. What in vitro assays are commonly used to evaluate the antimicrobial activity of this compound?

- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays using broth microdilution against bacterial (e.g., Mycobacterium tuberculosis) or fungal strains are standard. Resazurin-based viability assays or luminescence readouts (for ATP levels) provide quantitative data. Positive controls (e.g., isoniazid for tuberculosis) and solvent controls (DMSO) are critical to validate results .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data across different studies?

- Methodological Answer : Systematically compare assay conditions (e.g., cell lines, inoculum size, incubation time). Use orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) to confirm activity. Meta-analyses of dose-response curves and statistical validation (e.g., IC₅₀ comparisons) can resolve discrepancies. Cross-referencing with structural analogs (e.g., 4-aminoquinoline derivatives) may clarify structure-activity relationships (SAR) .

Q. What strategies can modify the quinoline scaffold to enhance pharmacokinetic properties?

- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, amine) to improve solubility. Substituent positioning on the quinoline ring (e.g., para vs. meta) affects metabolic stability. Computational tools (e.g., molecular docking) predict interactions with cytochrome P450 enzymes. For example, Suzuki-Miyaura coupling with boronate esters enables diversification of the quinoline core .

Q. How can crystallographic data inform the rational design of derivatives?

- Methodological Answer : X-ray crystallography reveals bond angles, dihedral angles, and non-covalent interactions (e.g., halogen bonding from the chlorine atom). For instance, the chloro substituent’s orientation in this compound influences π-π stacking with biological targets. These insights guide substitutions to optimize binding affinity and selectivity .

Q. What computational methods predict bioactivity against specific targets (e.g., malaria parasites)?

- Methodological Answer : Molecular docking (AutoDock, Glide) screens against target proteins (e.g., Plasmodium dihydroorotate dehydrogenase). MD simulations assess binding stability over time. QSAR models correlate electronic parameters (e.g., logP, polar surface area) with activity. ADMET predictions (SwissADME) evaluate drug-likeness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.